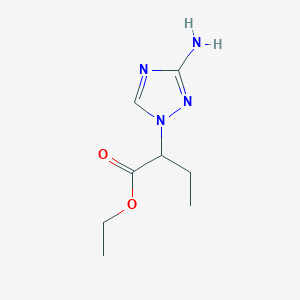
Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate typically involves the alkylation of 1H-1,2,4-triazole with an appropriate alkylating agent. One common method involves the use of an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrazine hydrate can be used for reduction reactions.
Substitution: Alkyl halides and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted triazoles.
科学研究应用
Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties
作用机制
The mechanism of action of Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring can bind to metal ions in enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar chemical properties.
3-Amino-1,2,4-triazole: A compound with an amino group attached to the triazole ring.
Ethyl 2-(3-nitro-1h-1,2,4-triazol-1-yl)butanoate: A nitro derivative of the compound.
Uniqueness
Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound for various applications in scientific research and industry .
属性
分子式 |
C8H14N4O2 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC 名称 |
ethyl 2-(3-amino-1,2,4-triazol-1-yl)butanoate |
InChI |
InChI=1S/C8H14N4O2/c1-3-6(7(13)14-4-2)12-5-10-8(9)11-12/h5-6H,3-4H2,1-2H3,(H2,9,11) |
InChI 键 |
CRPCYKWOCQRUQG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)OCC)N1C=NC(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















